NICKEL(II) HYDROXIDE CARBONATE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

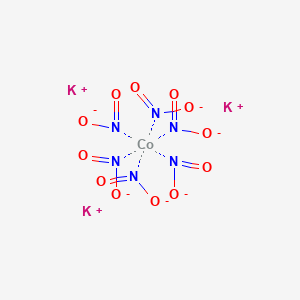

Nickel(II) Hydroxide Carbonate, also known as basic Nickel Carbonate, is used as a precursor to catalysts and in ceramic applications . It acts as an intermediate in the hydrometallurgical purification of nickel from its ores and is also used in electroplating of nickel . It is a pale green solid that does not dissolve in water .

Synthesis Analysis

The synthesis of Nickel(II) Hydroxide Carbonate involves a variety of solution and solid-state synthesis methods . One common method involves the reaction of a nickel(II) salt such as nickel(II) sulfate with a strong base like sodium hydroxide . This reaction gives rise to Nickel(II) hydroxide precipitate and a sodium salt .Molecular Structure Analysis

Nickel(II) Hydroxide Carbonate is composed of Nickel (Ni), Oxygen (O), and Hydrogen (H) elements . It consists of two hydroxide ions for every nickel ion, thus its formula is Ni(OH)2 . In terms of bonding, the nickel atom bonds covalently with the oxygen atoms of the hydroxide ions .Chemical Reactions Analysis

Nickel(II) Hydroxide Carbonate reacts with acids to make carbon dioxide . It turns into carbon dioxide and nickel(II) oxide when heated . Nickel(II) hydroxide is soluble in dilute acids such as HCl or dilute H2SO4 to form a green color solution hexaaquanickel(II) ion ( [Ni(H2O)6]2+ ) and hydrogen gas (H2) .Physical And Chemical Properties Analysis

Nickel(II) Hydroxide Carbonate is typically seen as a green crystalline solid at room temperature . It’s largely insoluble in water but dissolves in acids to produce corresponding nickel salts . As a hydroxide, it exhibits basic properties, reacting with acids in typical acid-base reactions .Safety And Hazards

Nickel(II) Hydroxide Carbonate can be hazardous if inhaled, ingested, or comes in contact with the skin . It is recommended to use personal protective equipment and proper ventilation when handling this compound . It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .

将来の方向性

Nickel(II) Hydroxide Carbonate has emerged as a novel and promising candidate for water splitting due to its good electrochemical properties and eco-friendly features . It has seen increasing utilization in the field of Material Science, primarily due to its role in the preparation of nickel-containing compounds and catalysts . It is also used as a precursor for the deposition of nickel in Electroless Nickel Plating, a process used widely in the electronics and automotive industry .

特性

CAS番号 |

12011-78-8 |

|---|---|

製品名 |

NICKEL(II) HYDROXIDE CARBONATE |

分子式 |

CH4Ni3O7 |

分子量 |

304.12 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。